(Z)-Dodec-3-en-1-ol (Z)-Dodec-3-en-1-ol
Brand Name: Vulcanchem
CAS No.: 32451-95-9
VCID: VC21096034
InChI: InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3
SMILES: CCCCCCCCC=CCCO
Molecular Formula: C12H24O
Molecular Weight: 184.32 g/mol

(Z)-Dodec-3-en-1-ol

CAS No.: 32451-95-9

Cat. No.: VC21096034

Molecular Formula: C12H24O

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Dodec-3-en-1-ol - 32451-95-9

Specification

CAS No. 32451-95-9
Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
IUPAC Name dodec-3-en-1-ol
Standard InChI InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3
Standard InChI Key BDGQTWOHKASHQU-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCC/C=C\CCO
SMILES CCCCCCCCC=CCCO
Canonical SMILES CCCCCCCCC=CCCO

Introduction

Chemical Identity and Structure

(Z)-Dodec-3-en-1-ol (CAS: 32451-95-9) is an unsaturated primary alcohol characterized by a twelve-carbon chain with a cis (Z) double bond at the third carbon position. This specific stereochemistry is crucial for its biological activity and distinguishes it from other isomeric forms.

The compound is formally known by its IUPAC name (Z)-dodec-3-en-1-ol, though it appears in literature under various synonyms including cis-3-dodecen-1-ol, (3Z)-3-dodecen-1-ol, and Z-3-dodecenol.

Basic Chemical Information

The molecular formula of (Z)-Dodec-3-en-1-ol is C₁₂H₂₄O with a precise molecular weight of 184.32 g/mol. Its structure can be represented by the SMILES notation CCCCCCCC/C=C\CCO, which explicitly indicates the Z-configuration of the double bond.

The compound's basic chemical identifiers are summarized in the following table:

ParameterValue
CAS Number32451-95-9
Molecular FormulaC₁₂H₂₄O
Molecular Weight184.32 g/mol
IUPAC Name(Z)-dodec-3-en-1-ol
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9-
InChIKeyBDGQTWOHKASHQU-KTKRTIGZSA-N
SMILESCCCCCCCC/C=C\CCO

Structural Characteristics

The defining structural feature of (Z)-Dodec-3-en-1-ol is the cis (Z) configuration of the double bond between carbons 3 and 4. This stereochemistry results from the positioning of the hydrogen atoms on the same side of the double bond, creating a bent conformation in the carbon chain. The primary alcohol group (-OH) is located at the end of a three-carbon segment attached to the double bond, while the remaining eight-carbon chain extends from the opposite side of the double bond.

This particular arrangement confers specific spatial properties that are essential for the compound's function in biological systems, particularly its ability to serve as a recognition signal in insect communication pathways.

Physical and Chemical Properties

(Z)-Dodec-3-en-1-ol typically appears as a colorless to pale yellow liquid with characteristic odor notes that may be described as floral or fruity. Its physical state and sensory properties make it valuable in the fragrance and flavor industries.

Key Physical Properties

The physical and chemical properties of (Z)-Dodec-3-en-1-ol reflect its molecular structure, particularly the presence of both a hydrophobic carbon chain and a hydrophilic hydroxyl group. These characteristics influence its solubility, reactivity, and behavior in various environments.

PropertyValueNotes
Physical StateLiquidAt room temperature
ColorColorless to pale yellowMay darken with oxidation
XLogP3-AA4.6Indicates significant lipophilicity
Hydrogen Bond Donors1From the hydroxyl group
Hydrogen Bond Acceptors1From the hydroxyl group
Rotatable Bond Count9Contributes to molecular flexibility
Topological Polar Surface Area20.2 ŲRelatively small polar surface area
SolubilitySoluble in organic solvents, limited water solubilityDue to long hydrophobic chain
Exact Mass184.182715385 DaCalculated from isotopic composition

Chemical Reactivity

The reactivity of (Z)-Dodec-3-en-1-ol is primarily determined by two functional groups: the alkene (C=C double bond) and the primary alcohol (-OH). These groups allow the compound to participate in various chemical reactions:

  • The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, participate in esterification reactions, or form ethers.

  • The double bond can undergo addition reactions typical of alkenes, including hydrogenation, halogenation, and epoxidation. It may also participate in polymerization reactions under appropriate conditions.

  • The Z-configuration of the double bond makes it susceptible to isomerization to the thermodynamically more stable E-isomer under certain conditions, such as exposure to UV light or catalysts.

This combination of reactive sites makes (Z)-Dodec-3-en-1-ol versatile in both natural biochemical processes and synthetic applications.

Biological Significance

The biological importance of (Z)-Dodec-3-en-1-ol stems primarily from its role in insect communication systems, particularly in termites. Research has demonstrated that this compound functions as a pheromone released by the sternal glands of certain termite species.

Role in Termite Communication

(Z)-Dodec-3-en-1-ol serves as a crucial semiochemical in termite colonies, facilitating various forms of communication and social organization. Termites rely on chemical cues for numerous collective behaviors essential to colony function.

Research on (Z)-Dodec-3-en-1-ol has highlighted its specific role in termite trail-following behavior. When released by termites, this compound creates chemical trails that guide other colony members to food sources, new nesting sites, or away from dangers. The specificity and stability of these trails can be influenced by the concentration and purity of (Z)-Dodec-3-en-1-ol, as well as its combination with other pheromonal compounds.

The stereochemistry of the molecule is critical for its recognition by termite sensory systems. The Z-configuration of the double bond creates a specific molecular shape that fits precisely into receptor sites in the termites' olfactory systems, enabling highly specific chemical communication.

Defense Mechanisms

Beyond communication, research has also associated (Z)-Dodec-3-en-1-ol with defensive functions in termite colonies. According to search result , this compound may be related to aliphatic nitro compounds that serve as defense mechanisms in termites. This suggests that (Z)-Dodec-3-en-1-ol might play multiple roles in termite biochemistry, contributing to both communication and protection against predators or competing colonies.

According to the information from search result , the synthesis of (Z)-Dodec-3-en-1-ol is considered "trivial" with only one synthesis presented in the referenced work. This suggests that the compound can be prepared through relatively straightforward organic chemistry methods, likely involving:

  • Formation of the carbon skeleton with appropriate functionality

  • Introduction of the Z-configured double bond at the C3-C4 position

  • Ensuring the terminal hydroxyl group is correctly positioned

Common synthetic routes to similar Z-configured unsaturated alcohols often involve selective reduction of alkynes, Wittig reactions with Z-selective phosphorus ylides, or cross-coupling reactions with appropriate catalysts to control stereochemistry.

QuantityPrice Range (EUR)Reference
1g61.00 - 178.00
5g160.00
10g200.00
25g527.00

These commercial sources typically produce the compound for research applications, fragrance development, and experimental pest management strategies.

Applications and Research Findings

The unique properties of (Z)-Dodec-3-en-1-ol have led to various applications and ongoing research in multiple fields, particularly in pest management and the fragrance industry.

Pest Management Applications

One of the most promising applications of (Z)-Dodec-3-en-1-ol is in the development of environmentally friendly pest management strategies for termite control. Research has demonstrated several potential approaches:

  • Monitoring tools: Traps baited with (Z)-Dodec-3-en-1-ol can attract termites for population monitoring and early detection of infestations.

  • Mass trapping: Higher concentrations of the compound can be used to create powerful attractants that trap large numbers of termites, reducing population densities.

  • Disruption of communication: Controlled release of synthetic (Z)-Dodec-3-en-1-ol can potentially confuse termites and disrupt their trail-following behavior, preventing coordinated foraging and reducing damage to structures.

  • Integration with other control methods: The compound can be combined with biological control agents or minimal amounts of conventional insecticides to create highly targeted control systems with reduced environmental impact.

These applications offer significant advantages over conventional termite control methods, which often rely on broad-spectrum insecticides with potential environmental and health concerns.

Fragrance and Flavor Applications

Due to its structural characteristics, (Z)-Dodec-3-en-1-ol finds application in the fragrance and flavor industries. The compound contributes specific olfactory notes that can be incorporated into complex fragrance compositions or flavor profiles.

In fragrance applications, it may provide subtle floral or fruity characteristics, while in flavor formulations, it might contribute to specific taste profiles. The precise sensory attributes and application concentrations are likely detailed in specialized literature for these industries.

Research Tools

As a well-characterized semiochemical, (Z)-Dodec-3-en-1-ol also serves as a valuable research tool for studying insect communication systems, particularly in social insects like termites. Scientists use the pure compound in controlled experiments to:

  • Map neural pathways involved in chemical signal processing

  • Study evolutionary aspects of chemical communication

  • Investigate mechanisms of resistance to chemical disruption

  • Develop models for predicting efficacy of semiochemical-based management strategies

These research applications continue to expand our understanding of complex insect societies and their chemical ecology.

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